1,2,3,4-Tetrahydroquinaldine
CAS No.: 1780-19-4
Cat. No.: VC0517658
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780-19-4 |
|---|---|
| Molecular Formula | C10H13N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 2-methyl-1,2,3,4-tetrahydroquinoline |
| Standard InChI | InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 |
| Standard InChI Key | JZICUKPOZUKZLL-UHFFFAOYSA-N |
| SMILES | CC1CCC2=CC=CC=C2N1 |
| Canonical SMILES | CC1CCC2=CC=CC=C2N1 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1,2,3,4-Tetrahydroquinaldine is characterized by a partially saturated quinoline ring system, with hydrogenation at the 1,2,3,4 positions and a methyl substituent at the 2-position. Its IUPAC name, 2-methyl-1,2,3,4-tetrahydroquinoline, reflects this configuration. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 147.22 g/mol | |
| Boiling Point | 250°C | |
| Density | 1.02 g/cm³ | |
| Refractive Index | 1.572–1.575 | |
| Flash Point | 113°C |
The compound’s planar structure facilitates π-π interactions in catalytic systems, while its basic nitrogen atom enables coordination with metal ions, enhancing its utility in asymmetric synthesis .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:
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NMR (CDCl₃): Peaks at δ 1.25 (d, 3H, CH₃), 1.75–2.10 (m, 4H, CH₂), 3.40 (t, 1H, CH-N), and 6.50–7.20 (m, 4H, aromatic) .
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GC-MS: Major fragments at m/z 132 (M⁺–CH₃), 117 (M⁺–C₂H₆), and 42 (C₃H₆) .
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IR: Stretching vibrations at 2950 cm⁻¹ (C-H aliphatic) and 1600 cm⁻¹ (C=C aromatic) .
Synthesis and Industrial Production
Catalytic Hydrogenation
The most common synthesis route involves the hydrogenation of quinaldine (2-methylquinoline) under high-pressure (150–190 bar) using ruthenium-on-alumina catalysts . This method achieves yields exceeding 85%, with the reaction mechanism proceeding via sequential saturation of the quinoline ring:
Recent advances employ hybrid homogeneous-heterogeneous systems. For example, combining TsDPEN-Rh-Cp*-Cl (homogeneous) with Ni/TiO₂ (heterogeneous) enhances enantioselectivity (35% ee) and yield (8 μmol in 12 h) through hydrogen spillover effects .
Derivative Synthesis
The compound serves as a precursor for agrochemical antidotes. Patent EP0023306A1 details its reaction with α-chloropropionyl chloride to form N-(α-chloropropionyl)-1,2,3,4-tetrahydroquinaldine, a potent herbicide safener :
This derivative reduces crop damage from thiocarbamate herbicides by 40–60% in field trials .
Applications in Pharmaceutical and Material Science
Drug Development
1,2,3,4-Tetrahydroquinaldine is a key intermediate in neurologically active compounds. Its tetrahydroisoquinoline core mimics endogenous neurotransmitters, enabling applications in:
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RORγ Inverse Agonists: Binds to retinoic acid receptor-related orphan receptor gamma (RORγ), suppressing IL-17 production in autoimmune diseases .
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Neuroprotectants: Derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) inhibit monoamine oxidase (MAO) and scavenge free radicals, showing efficacy in Parkinson’s disease models .
Catalysis and Materials
The compound’s Lewis basicity and steric profile make it ideal for:
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Asymmetric Hydrogenation: Rhodium complexes achieve 35% ee in quinaldine reduction, outperforming traditional catalysts .
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Polymer Stabilizers: Incorporated into epoxy resins, it enhances thermal stability by 20°C via radical scavenging .
Biological Activity and Mechanism
Anti-Inflammatory Pathways
1,2,3,4-Tetrahydroquinaldine derivatives inhibit the Th17/IL-17 axis by downregulating RORγ transcriptional activity. In murine models, this reduces TNF-α and IL-6 levels by 50%, mitigating rheumatoid arthritis symptoms .
Neurochemical Effects
1MeTIQ, a methylated derivative, demonstrates dual MAO-A/MAO-B inhibition (IC₅₀ = 12 μM and 18 μM, respectively) and attenuates MPTP-induced dopaminergic neuron loss by 70% .
Market Trends and Regulatory Landscape
Global Demand
The 1,2,3,4-tetrahydroquinaldine market is valued at $50 million (2025), with a projected 7% CAGR through 2033 . Growth drivers include:
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